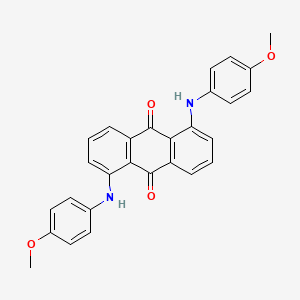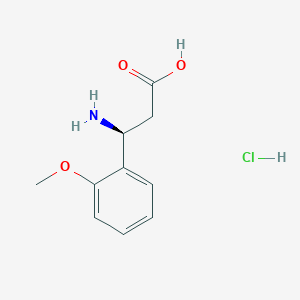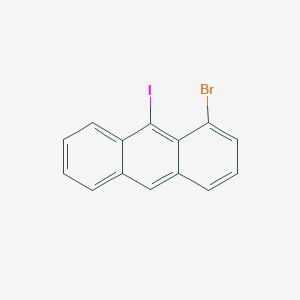
(R)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one is a chiral organic compound with a unique structure that includes a butyl group attached to a dihydroisobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The butyl group or other substituents on the ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or resins.
Mecanismo De Acción
The mechanism by which ®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one: The enantiomer of the compound, which may have different biological activities.
3-Butyl-4,5-dihydroisobenzofuran: Lacks the ketone group, leading to different reactivity and applications.
4,5-Dihydroisobenzofuran-1(3H)-one: Without the butyl group, this compound has different physical and chemical properties.
Uniqueness
®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one is unique due to its chiral nature and the presence of both a butyl group and a dihydroisobenzofuran ring. This combination of features makes it valuable for specific applications where chirality and functional groups are crucial.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
(3R)-3-butyl-4,5-dihydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3/t11-/m1/s1 |
Clave InChI |
ZPIKVDODKLJKIN-LLVKDONJSA-N |
SMILES isomérico |
CCCC[C@@H]1C2=C(C=CCC2)C(=O)O1 |
SMILES canónico |
CCCCC1C2=C(C=CCC2)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


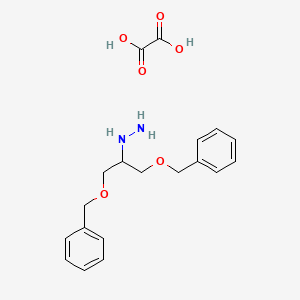
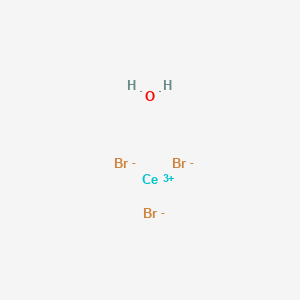
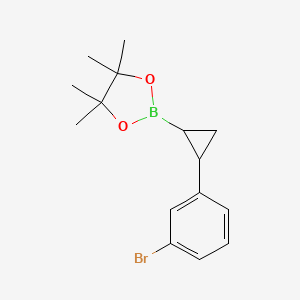
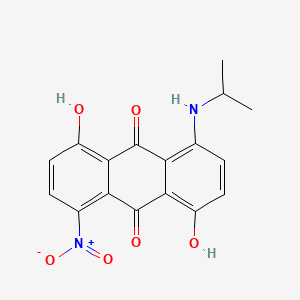


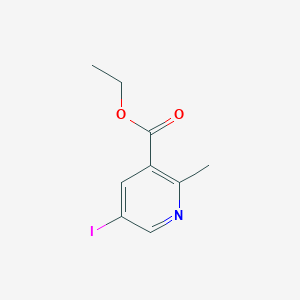
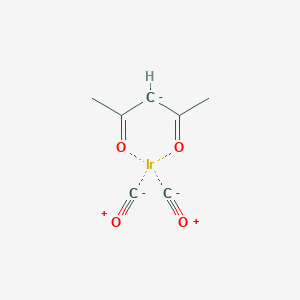
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)
